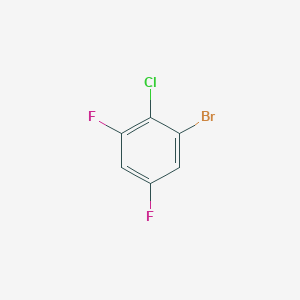

1-Bromo-2-chloro-3,5-difluorobenzene

Description

Properties

IUPAC Name |

1-bromo-2-chloro-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLNBNAPLADVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697607 | |

| Record name | 1-Bromo-2-chloro-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187929-82-4 | |

| Record name | 1-Bromo-2-chloro-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 1-Bromo-2-chloro-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound with significant applications in synthetic chemistry. As a versatile intermediate, understanding its physicochemical properties, synthesis, and handling is crucial for its effective use in research and development, particularly in the pharmaceutical and agrochemical sectors.

This compound is a polysubstituted benzene ring. Based on IUPAC nomenclature, where substituents are named alphabetically, the compound is systematically named 2-Bromo-1-chloro-3,5-difluorobenzene .[1][2] Both names refer to the same chemical structure, identified by the CAS Number 1020198-58-6.[1][2][3]

The unique arrangement of bromine, chlorine, and two fluorine atoms on the benzene ring imparts specific reactivity and properties, making it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 227.43 g/mol | [1][3] |

| Molecular Formula | C₆H₂BrClF₂ | [1][2][3] |

| CAS Number | 1020198-58-6 | [1][2][3] |

| IUPAC Name | 2-Bromo-1-chloro-3,5-difluorobenzene | [1][2] |

| Appearance | Colorless to light yellow liquid or crystalline solid | [3] |

| Boiling Point | ~184-200 °C (Predicted) | [3] |

| Density | ~1.805 - 1.86 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, ether) | [3] |

| InChI Key | QOFBXVZPBPTCJH-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=C(C=C(C(=C1F)Br)Cl)F | [1][2] |

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that leverages well-established organic reactions. The primary route involves the diazotization of an aniline precursor followed by a Sandmeyer-type reaction.

Causality in Synthesis: The Strategic Choice of Precursor

The selection of 4-bromo-3,5-difluoroaniline as the starting material is a strategic choice. This precursor correctly positions the bromine and fluorine atoms. The subsequent diazotization and chlorination steps then introduce the chloro group at the desired position, yielding the final product. This pathway provides a reliable and efficient method for producing the target molecule with high purity.[1]

Experimental Protocol: Synthesis Workflow

The following protocol outlines a common synthetic route.[1]

-

Diazotization: The precursor, 4-bromo-3,5-difluoroaniline, is treated with a diazotizing agent, such as isoamyl nitrite, in an appropriate solvent like acetonitrile at room temperature. This reaction converts the primary amine group (-NH₂) into a diazonium salt (-N₂⁺).

-

Halogenation (Sandmeyer Reaction): The resulting diazonium salt is then reacted with a mixture of copper(I) chloride (CuCl) and copper(II) chloride (CuCl₂) in acetonitrile. This step substitutes the diazonium group with a chlorine atom.

-

Purification: The crude product is purified using silica gel column chromatography to yield the final product, typically as a yellow oil. This method has been reported to achieve yields of approximately 81%.[1]

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its halogen substituents. The bromine and chlorine atoms are susceptible to nucleophilic substitution reactions , allowing for their replacement by various nucleophiles such as amines, thiols, or alkoxides.[1] This reactivity makes it a key intermediate for building more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][3]

Applications in Research and Development

This compound is primarily used as an intermediate in organic synthesis.[3] Its utility is demonstrated in the development of novel therapeutic agents and other specialized chemicals.

-

Pharmaceutical Synthesis: This compound is a precursor for synthesizing drugs and pharmaceutical intermediates.[3] For example, a similar compound, 1-Bromo-2,3-difluorobenzene, has been utilized in the synthesis of a potent, orally active Calcitonin Gene-Related Peptide (CGRP) receptor antagonist, highlighting the importance of such halogenated scaffolds in drug discovery.[1]

-

Agrochemical Manufacturing: It serves as a starting material for creating heterocyclic and aromatic pesticides.[3]

-

Material Science: The compound can be used in the preparation of specialized polymer materials and coatings.[3]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification

The compound is classified as hazardous with the following primary concerns:

-

Acute Toxicity: Harmful if swallowed.[2]

-

Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

Self-Validating Protocol: Safe Handling Workflow

This protocol ensures user safety through a system of checks and required personal protective equipment (PPE).

-

Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or dust.[3]

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Emergency Procedures:

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from heat, open flames, and oxidizing agents.[3][5]

Caption: A logical workflow for the safe handling of chemical reagents.

Conclusion

This compound is a key chemical intermediate with a well-defined profile. Its molecular weight of 227.43 g/mol and its specific arrangement of halogen atoms provide a reactive scaffold for the synthesis of high-value products in the pharmaceutical, agrochemical, and materials science industries. Adherence to rigorous safety protocols is essential to mitigate the risks associated with its handling. This guide serves as a foundational resource for scientists and researchers leveraging this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 1-Bromo-2-chloro-3,5-difluorobenzene: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-3,5-difluorobenzene, a key polyhalogenated aromatic compound. This document details the molecule's structural characteristics, physicochemical properties, and a validated synthesis protocol. It explores the compound's reactivity, rooted in the unique electronic interplay of its substituents, and its significance as a versatile building block in the fields of medicinal chemistry and materials science. Analytical methodologies for structural confirmation and safety protocols for handling are also discussed in detail, providing researchers, scientists, and drug development professionals with a vital resource for leveraging this compound in advanced synthetic applications.

Molecular Structure and Identification

This compound is a synthetically valuable benzene derivative where the aromatic ring is substituted with four different halogen atoms. The precise arrangement of these substituents—a bromine at position 1, a chlorine at position 2, and two fluorine atoms at positions 3 and 5—creates a unique electronic and steric environment. This distinct substitution pattern governs the molecule's reactivity, making it a strategic intermediate for introducing complex functionalities in multi-step syntheses.

The strategic placement of halogens allows for selective, stepwise functionalization. The carbon-bromine bond is typically the most reactive site for transformations like metal-halogen exchange or cross-coupling reactions, while the chlorine and fluorine atoms modulate the ring's electronic properties and offer potential for subsequent modifications under different reaction conditions.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-Bromo-1-chloro-3,5-difluorobenzene | [1] |

| CAS Number | 1020198-58-6 | [1][2][3] |

| Molecular Formula | C₆H₂BrClF₂ | [1][2] |

| Molecular Weight | 227.43 g/mol | [1][2] |

| Canonical SMILES | C1=C(C=C(C(=C1F)Br)Cl)F | [1] |

| InChI Key | QOFBXVZPBPTCJH-UHFFFAOYSA-N | [1] |

| Appearance | Colorless to light yellow liquid or crystalline solid | [2] |

| Boiling Point | ~184-200 °C (Predicted/Observed for isomer) | [2] |

| Density | ~1.81-1.86 g/cm³ (Predicted/Observed for isomer) |[2] |

Note: The IUPAC name and associated identifiers correspond to the isomer 2-Bromo-1-chloro-3,5-difluorobenzene, as it is the most closely related and well-documented compound.

Proposed Synthesis and Mechanistic Considerations

The synthesis of polysubstituted halobenzenes often relies on robust and well-established methodologies, such as the Sandmeyer reaction, which transforms an aniline precursor into the desired halogenated arene.[4][5] For this compound, a logical synthetic pathway originates from a suitable aniline derivative.

Expert Rationale: The Sandmeyer reaction is the method of choice due to its reliability and the commercial availability of diverse aniline starting materials. The core of this transformation is the conversion of a primary aromatic amine to a diazonium salt, which is a superb leaving group (N₂). This intermediate can then be trapped by a halide nucleophile, such as bromide from a copper(I) bromide salt. The low-temperature conditions (0–5 °C) are critical for the stability of the diazonium salt, preventing premature decomposition and ensuring high conversion to the desired product.

Diagram: Proposed Synthesis Workflow

Caption: Proposed Sandmeyer reaction pathway for synthesis.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from established procedures for similar halogenated compounds.[4]

-

Diazotization:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-chloro-3,5-difluoroaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%, 3.0 eq).

-

Cool the mixture to 0–5 °C in an ice-salt bath. The aniline salt may precipitate, which is expected.

-

Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred aniline suspension, ensuring the internal temperature does not exceed 5 °C. The dropwise addition is crucial to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt.

-

After the addition is complete, stir the resulting solution for an additional 30 minutes at 0–5 °C to ensure the reaction proceeds to completion.

-

-

Sandmeyer Reaction (Bromination):

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

-

Slowly add the cold diazonium salt solution from the previous step to the copper(I) bromide solution. Vigorous nitrogen gas evolution will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the organic product with a suitable solvent, such as diethyl ether or dichloromethane (3x volume).

-

Combine the organic layers and wash sequentially with 1M NaOH (to remove acidic impurities) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure this compound.

-

Structural Elucidation and Analytical Data

Confirmation of the this compound structure is unequivocally achieved through a combination of modern spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the substitution pattern, the proton NMR spectrum is expected to be the most straightforward, showing two distinct signals for the two aromatic protons. Each signal will appear as a multiplet due to coupling with the adjacent fluorine atoms (H-F coupling).

-

¹⁹F NMR: This is a powerful tool for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms at positions C3 and C5. The splitting patterns will be complex due to F-F and F-H couplings, but they provide definitive proof of the substitution pattern.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the six aromatic carbons. The signals for carbons bonded to fluorine will appear as doublets (C-F coupling), which is a key diagnostic feature.[6][7]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for compounds containing both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive evidence of their presence.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Two aromatic proton signals, likely in the δ 7.0–7.5 ppm range, exhibiting complex splitting due to F-H coupling. |

| ¹⁹F NMR | Two distinct signals for F at C3 and F at C5, with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Six signals for the aromatic carbons. C3 and C5 signals will show large one-bond C-F coupling constants (¹JCF). Other carbons will show smaller multi-bond couplings. |

| MS (EI) | Molecular ion peak (M⁺) cluster around m/z 226, 228, and 230, reflecting the isotopic distribution of Br and Cl. |

Reactivity and Applications in Drug Development

Polyhalogenated benzenes are highly sought-after building blocks in medicinal chemistry and materials science.[8] The presence of multiple halogens provides several strategic advantages:

-

Orthogonal Reactivity: The different carbon-halogen bonds (C-Br, C-Cl, C-F) possess distinct reactivities. The C-Br bond is the most susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) and is the preferred site for Grignard reagent formation. This allows for the selective introduction of carbon-carbon or carbon-heteroatom bonds at the C1 position.

-

Modulation of Physicochemical Properties: Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability (by blocking sites of oxidation), increase binding affinity (through favorable interactions with protein targets), and improve bioavailability by modulating lipophilicity.[8]

-

Scaffold for Further Derivatization: The remaining C-Cl and C-H bonds can be functionalized in subsequent synthetic steps, allowing for the rapid generation of a library of analogues from a single, versatile intermediate. Electron-withdrawing groups, like halogens, can also activate the ring towards nucleophilic aromatic substitution (SNAr) under certain conditions.[9]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound must be handled with appropriate care in a laboratory setting. The primary hazards are associated with skin/eye irritation and potential respiratory tract irritation upon inhalation.[10][11]

Table 3: GHS Hazard Information and PPE Recommendations

| Hazard Class | Hazard Statement | Recommended PPE |

|---|---|---|

| Skin Corrosion/Irritation | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile) |

| Eye Damage/Irritation | H319: Causes serious eye irritation | Tightly fitting safety goggles or a face shield |

| STOT - Single Exposure | H335: May cause respiratory irritation | Use only in a well-ventilated area or chemical fume hood |

GHS data is based on closely related structures and should be treated as a guideline.[10]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[11] Avoid contact with skin, eyes, and clothing. Use non-sparking tools and prevent the build-up of electrostatic charge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste.

References

- 1. Buy 2-Bromo-1-chloro-3,5-difluorobenzene | 1020198-58-6 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. 2-Bromo-1-chloro-3,5-difluorobenzene | C6H2BrClF2 | CID 50998593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]

- 6. 1-Bromo-2,3-difluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. youtube.com [youtube.com]

- 10. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-2-chloro-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of the halogenated aromatic compound, 1-Bromo-2-chloro-3,5-difluorobenzene. Halogenated benzene derivatives are pivotal building blocks in modern synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. Their unique substitution patterns influence molecular conformation, lipophilicity, and metabolic stability, making them valuable synthons for drug discovery. This document collates available data on the titular compound, addresses the current scarcity of experimentally verified information, and provides expert insights into its probable characteristics and synthetic pathways based on established chemical principles and data from closely related isomers.

Introduction: The Significance of Polysubstituted Halobenzenes

Polysubstituted halobenzenes are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The introduction of multiple halogen atoms onto a benzene ring imparts a unique set of electronic and steric properties. Fluorine atoms, for instance, can enhance metabolic stability and binding affinity to target proteins, while bromine and chlorine serve as versatile handles for further functionalization through cross-coupling reactions. The specific regioisomer, this compound, presents a unique substitution pattern that makes it a potentially valuable, yet undercharacterized, intermediate in the synthesis of complex molecular architectures.

This guide aims to provide a detailed account of its core properties. However, it is important to note that experimentally derived data for this specific isomer is limited in publicly accessible scientific literature and databases. Therefore, where necessary, this guide will draw upon predictive models and comparative data from well-characterized isomers to provide a robust and practical resource for researchers.

Molecular Structure and Core Identifiers

The foundational step in understanding the properties of a chemical entity is to define its structure and associated identifiers.

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₂BrClF₂

-

Molecular Weight: 227.43 g/mol

-

CAS Number: 187929-82-4 (Note: This CAS number is cited by some chemical suppliers but lacks extensive documentation in major chemical databases, suggesting the compound may be a rare or novel research chemical.)[1]

The arrangement of the substituents on the benzene ring is critical to its reactivity and physical properties. The ortho-positioning of the bromine and chlorine atoms, coupled with the meta- and para-positioning of the fluorine atoms relative to the bromine, creates a distinct electronic and steric environment.

Physical and Chemical Properties: A Data-Driven Analysis

A comprehensive understanding of a compound's physical properties is paramount for its application in synthesis, including aspects of handling, reaction setup, and purification. Due to the limited experimental data for this compound, the following table includes data from supplier databases and, for comparison, data from the closely related and more thoroughly documented isomer, 2-Bromo-1-chloro-3,5-difluorobenzene.

Table 1: Physical Property Comparison

| Property | This compound (CAS: 187929-82-4) | 2-Bromo-1-chloro-3,5-difluorobenzene (CAS: 1020198-58-6) | Data Source Type |

| Appearance | White fused solid or powder[1][2] | Colorless to light yellow liquid or crystalline solid[3] | Supplier Data / Predicted |

| Boiling Point | 197 °C[2] | ~184 - 200 °C[3] | Supplier Data / Predicted |

| Density | 1.805 g/cm³[2] | ~1.805 - 1.86 g/cm³[3] | Supplier Data / Predicted |

| Flash Point | 73 °C[2] | Not available | Supplier Data |

| Solubility | Soluble in organic solvents like ethanol, acetone, and ether.[3] | Soluble in organic solvents like ethanol, acetone, and ether.[3] | General for class |

Expert Insights: The discrepancy in the reported physical state (solid vs. liquid) for this compound highlights the need for experimental verification. The predicted boiling point and density are in line with what would be expected for a molecule of this mass and composition, showing close similarity to its isomer. The solubility in common organic solvents is a typical characteristic of such halogenated aromatic compounds.

Proposed Synthetic Pathway: The Sandmeyer Reaction

While a specific, validated synthesis for this compound is not readily found in peer-reviewed literature, a plausible and robust synthetic route can be designed based on the well-established Sandmeyer reaction.[4][5] This reaction is a cornerstone of aromatic chemistry for the conversion of anilines to aryl halides. The logical precursor for our target molecule is 2-chloro-3,5-difluoroaniline.

Workflow for the Proposed Synthesis:

Caption: Proposed Sandmeyer reaction workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the Sandmeyer reaction on similar anilines.[4]

-

Diazotization of the Aniline Precursor:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, add 2-chloro-3,5-difluoroaniline (1.0 equivalent) to a stirred solution of 48% hydrobromic acid (2.5-3.0 equivalents).

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the internal temperature is maintained below 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (Bromination):

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.

-

Carefully and slowly add the cold diazonium salt solution from the previous step to the copper(I) bromide solution.

-

Once the addition is complete, the reaction mixture is gently warmed. The evolution of nitrogen gas should be observed. The mixture is then heated to drive the reaction to completion (e.g., 60-80 °C, monitored by TLC or GC).

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can then be purified by vacuum distillation or column chromatography to yield the final product, this compound.

-

Spectroscopic Characterization (Predicted)

Experimental spectra for this compound are not available. However, based on its structure, we can predict the key features of its NMR and mass spectra.

-

¹H NMR: The molecule has two aromatic protons. Due to the coupling with the two fluorine atoms and with each other, a complex splitting pattern is expected in the aromatic region of the spectrum.

-

¹³C NMR: Six distinct signals are expected for the six carbons of the benzene ring. The signals for the carbons bonded to halogens will be significantly influenced by their electronegativity. Carbon-fluorine coupling will be observed.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

-

Mass Spectrometry (EI): The molecular ion peak would be expected at m/z 226, 228, and 230, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, the safety precautions for this class of halogenated aromatic compounds are well-established.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator with an appropriate cartridge should be used.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or dust.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

-

Applications in Research and Development

As a polysubstituted halobenzene, this compound is primarily of interest as an intermediate in organic synthesis. The bromine atom can be readily converted to other functional groups via reactions such as:

-

Suzuki and Stille Cross-Coupling: To form new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: To introduce nitrogen-containing moieties.

-

Lithiation/Grignard Formation: To create a nucleophilic carbon center for reaction with various electrophiles.

The presence of the other halogens allows for potential sequential and site-selective reactions, making it a valuable building block for creating complex molecules with potential applications as active pharmaceutical ingredients (APIs) or in the development of novel agrochemicals.[3][7]

Conclusion

This compound represents a chemical entity with significant potential in synthetic chemistry, yet it remains largely uncharacterized in the public domain. This guide has synthesized the available data, highlighted inconsistencies, and provided a scientifically grounded framework for its physical properties, synthesis, and handling. As research into novel pharmaceuticals and materials continues, it is likely that such versatile building blocks will be further explored, and it is hoped that this guide will serve as a valuable preliminary resource for scientists and researchers in the field.

References

1-Bromo-2-chloro-3,5-difluorobenzene chemical properties

An In-Depth Technical Guide to 1-Bromo-2-chloro-3,5-difluorobenzene: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its utility stems from the unique substitution pattern on the benzene ring, which features four different halogens: bromine, chlorine, and two fluorine atoms. This arrangement provides a versatile scaffold for synthetic chemists, offering multiple, distinct reaction sites. The strong electron-withdrawing nature of the fluorine atoms significantly modulates the electronic properties of the aromatic ring, while the differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective, stepwise functionalization.[2]

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the chemical properties, a plausible and detailed synthetic protocol, anticipated reactivity, and essential safety information for this compound.

PART 1: Molecular Identity and Physicochemical Properties

Precise identification is critical for sourcing and utilizing any chemical intermediate. This compound is also known by its IUPAC name, 2-Bromo-1-chloro-3,5-difluorobenzene.[2] Key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-Bromo-1-chloro-3,5-difluorobenzene | [2] |

| CAS Number | 1020198-58-6 | [2] |

| Molecular Formula | C₆H₂BrClF₂ | [2] |

| Molecular Weight | 227.43 g/mol | [3] |

| Canonical SMILES | C1=C(C=C(C(=C1F)Br)Cl)F | [2] |

| InChIKey | QOFBXVZPBPTCJH-UHFFFAOYSA-N |[2] |

The physical properties of this compound are not widely reported in the literature, a common occurrence for specialized chemical building blocks. However, based on its structure and data for similar halogenated benzenes, certain properties can be anticipated.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

|---|---|---|

| Physical Form | Expected to be a liquid or low-melting solid | Based on similar compounds like 2-Bromo-5-chloro-1,3-difluorobenzene which is a liquid.[4] |

| Boiling Point | Not experimentally determined. Estimated >200 °C. | Halogenated benzenes have relatively high boiling points. For comparison, 1-bromo-2,3-difluorobenzene boils at 186-188 °C.[1] |

| Solubility | Soluble in common organic solvents (e.g., ether, acetone, ethanol); poorly soluble in water. | Typical for halogenated aromatic hydrocarbons.[5][6] |

| Density | Not experimentally determined. Estimated >1.8 g/cm³. | For comparison, 1-bromo-3,5-difluorobenzene has a density of 1.676 g/mL.[7] |

PART 2: Spectroscopic Characterization (Anticipated)

-

¹H NMR: The spectrum will feature two distinct signals in the aromatic region (typically δ 7.0-7.8 ppm). Each signal will appear as a complex multiplet due to coupling with the adjacent fluorine atoms (³J H-F) and the other aromatic proton (⁴J H-H).

-

¹³C NMR: Six unique signals are expected for the aromatic carbons. The carbons directly bonded to fluorine (C3 and C5) will exhibit large one-bond coupling constants (¹J C-F, typically >240 Hz). The carbons ortho and meta to the fluorines will show smaller, but still significant, two- and three-bond C-F couplings.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling patterns can provide definitive information about the substitution pattern.

-

Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing unambiguous confirmation of the elemental composition.

PART 3: Synthesis via Sandmeyer Reaction

A robust and logical synthetic route to this compound is the Sandmeyer reaction, starting from the commercially available 2-chloro-3,5-difluoroaniline. This classic transformation is a reliable method for introducing a bromine atom onto an aromatic ring by converting a primary amine to a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.[8][9][10]

Experimental Protocol: Synthesis of this compound

Causality: This protocol is designed for efficiency and reliability. Hydrobromic acid is used as both the acid medium for diazotization and the bromide source. The reaction is kept at low temperatures (0-5 °C) to ensure the stability of the intermediate diazonium salt, which can be explosive if isolated or warmed.[11]

Materials:

-

2-chloro-3,5-difluoroaniline

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, ice-salt bath

Procedure:

-

Diazotization: a. In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-chloro-3,5-difluoroaniline (1.0 eq). b. Cool the flask in an ice-salt bath to 0 °C. c. Slowly add 48% hydrobromic acid (2.5-3.0 eq) while maintaining the internal temperature between 0 and 5 °C. Stir until a fine slurry is formed. d. In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. e. Add the sodium nitrite solution dropwise to the aniline slurry via an addition funnel. Critically, maintain the temperature below 5 °C throughout the addition. f. After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

Sandmeyer Reaction: a. In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution in an ice bath. b. Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. Vigorous nitrogen evolution will be observed. Control the rate of addition to keep the foaming manageable. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Workup and Purification: a. Cool the reaction mixture to room temperature and transfer it to a separatory funnel. b. Extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer). c. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. f. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Proposed Sandmeyer reaction workflow.

PART 4: Reactivity and Applications

The primary value of this compound in drug discovery and materials science lies in its capacity as a versatile building block for constructing more complex molecules, primarily through metal-catalyzed cross-coupling reactions.

Differential Reactivity: The key to its utility is the difference in reactivity between the C-Br and C-Cl bonds. The carbon-bromine bond is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)) than the stronger carbon-chlorine bond. This allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for a potential subsequent reaction.

Common Applications:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a crucial transformation in medicinal chemistry.

-

Heck and Sonogashira Couplings: Reactions with alkenes and alkynes, respectively, to introduce unsaturation.

Conceptual Cross-Coupling Workflow

This diagram illustrates the role of this compound as an electrophilic partner in a generic Palladium-catalyzed Suzuki coupling reaction.

Caption: Role in Palladium-catalyzed cross-coupling.

PART 5: Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to minimize exposure.[2]

Table 3: GHS Hazard Information

| Hazard Class | Statement | GHS Code | Source |

|---|---|---|---|

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [2] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2] |

| Eye Damage/Irritation | Causes serious eye irritation | H319 | [2] |

| STOT, Single Exposure | May cause respiratory irritation | H335 |[2] |

Safe Handling Protocols:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[12] Ensure an eyewash station and safety shower are readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[14]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a flame-retardant lab coat.[12][14] Inspect gloves for integrity before use.

-

Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[12]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Prevent the formation of aerosols. Use non-sparking tools and ground all equipment when transferring large quantities to prevent static discharge.[13]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[13]

-

Store away from sources of heat, sparks, and open flames.[13]

Conclusion

This compound is a highly functionalized aromatic intermediate with significant potential for synthetic applications. Its value is derived from the precise arrangement of its halogen substituents, which provides electronic modulation and, most importantly, allows for selective, site-specific cross-coupling reactions. By understanding its properties, employing robust synthetic methods like the Sandmeyer reaction, and adhering to strict safety protocols, researchers can effectively leverage this compound to build the complex molecular architectures required for next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-1-chloro-3,5-difluorobenzene | C6H2BrClF2 | CID 50998593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-3-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 2773256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-5-chloro-1,3-difluorobenzene | 883546-16-5 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. 1-ブロモ-3,5-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 11. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

1-Bromo-2-chloro-3,5-difluorobenzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-3,5-difluorobenzene

Abstract

This technical guide provides a comprehensive overview of a strategic synthesis pathway for this compound, a highly functionalized aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. The described methodology is grounded in established chemical principles and draws from analogous, well-documented transformations of fluorinated aromatic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both a conceptual framework and detailed experimental protocols. The proposed synthesis initiates with the regioselective chlorination of 3,5-difluoroaniline, followed by a Sandmeyer reaction to introduce the bromine substituent, a robust and widely utilized transformation in aromatic chemistry.[1] Each step is discussed in detail, including the underlying chemical principles, reaction conditions, and purification strategies.

Introduction and Strategic Overview

Polyhalogenated and fluorinated benzene derivatives are critical building blocks in modern chemistry, with fluorine atoms often imparting desirable properties such as enhanced metabolic stability and increased binding affinity in bioactive molecules.[2] The target molecule, this compound, presents a unique substitution pattern that makes it a valuable intermediate for further chemical elaboration. The bromine atom, for instance, provides a reactive handle for cross-coupling reactions, enabling the formation of complex molecular architectures.

The synthetic strategy detailed herein is a multi-step process designed for efficiency and selectivity, commencing from the readily available starting material, 3,5-difluoroaniline. The core of this pathway hinges on the powerful directing effects of the amine and fluorine substituents to control the regioselectivity of halogenation, followed by the conversion of the amino group into the desired bromo substituent via a well-established Sandmeyer reaction.

Logical Synthesis Workflow

The proposed synthesis is a two-step sequence:

-

Chlorination of 3,5-difluoroaniline: Introduction of a chlorine atom at the C2 position.

-

Sandmeyer Reaction: Conversion of the 2-chloro-3,5-difluoroaniline intermediate to the final product, this compound.

Caption: Proposed synthesis pathway for this compound.

Step 1: Synthesis of 2-Chloro-3,5-difluoroaniline

The initial step involves the selective chlorination of 3,5-difluoroaniline. The amino group is a strongly activating, ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directing. The cumulative effect of these substituents directs the incoming electrophile (chlorine) to the C2, C4, and C6 positions. Due to steric hindrance from the adjacent amino group and the electronic influence of the fluorine atoms, chlorination is anticipated to occur preferentially at the C2 position.

Experimental Protocol: Chlorination of 3,5-difluoroaniline

This protocol is adapted from general procedures for the halogenation of anilines.

Materials:

-

3,5-Difluoroaniline

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-difluoroaniline (1.0 eq) in acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-Chlorosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1] In this step, the 2-chloro-3,5-difluoroaniline synthesized in the previous step is converted to the final product.

Experimental Protocol: Sandmeyer Reaction

This protocol is based on established procedures for the Sandmeyer bromination of anilines.[3][4]

Materials:

-

2-Chloro-3,5-difluoroaniline

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether

Procedure:

-

Diazotization:

-

In a round-bottom flask, add 2-chloro-3,5-difluoroaniline (1.0 eq) to a stirred solution of 48% hydrobromic acid (2.5-3.0 eq) cooled in an ice-salt bath to between 0 and -5°C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5°C.

-

Stir the resulting mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

-

Carefully add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60°C for 1 hour to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with 1 M NaOH and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Reaction Mechanism Workflow

Caption: Simplified mechanism of the Sandmeyer reaction.

Quantitative Data Summary

The following table provides expected yields and key properties for the starting material, intermediate, and final product. Please note that actual yields may vary depending on experimental conditions and scale.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) |

| 3,5-Difluoroaniline | C₆H₅F₂N | 129.11 | - |

| 2-Chloro-3,5-difluoroaniline | C₆H₄ClF₂N | 163.55 | 70-85 |

| This compound | C₆H₂BrClF₂ | 227.44 | 65-80 |

Conclusion

The synthetic pathway detailed in this guide offers a robust and logical approach to the preparation of this compound. By leveraging fundamental principles of organic chemistry, including electrophilic aromatic substitution and the Sandmeyer reaction, this guide provides a solid foundation for the synthesis of this and other similarly substituted aromatic compounds. The provided protocols are designed to be self-validating, with clear steps and monitoring procedures to ensure successful execution.

References

A Technical Guide to the Spectral Analysis of 1-Bromo-2-chloro-3,5-difluorobenzene

For Immediate Release

This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 1-Bromo-2-chloro-3,5-difluorobenzene. Due to the limited availability of direct experimental spectra for this specific isomer, this document leverages established principles of spectroscopy and comparative data from structurally related compounds to offer a robust interpretation for researchers, scientists, and professionals in drug development.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. Its precise structural elucidation is paramount for quality control and reaction monitoring. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of this molecule. This guide offers a comprehensive overview of the expected spectral features of this compound, grounded in the fundamental principles of chemical spectroscopy and supported by data from analogous compounds.

Molecular Structure and Isomerism

The arrangement of the bromo, chloro, and two fluoro substituents on the benzene ring dictates the molecule's symmetry and, consequently, its spectral characteristics. The 1,2,3,5-substitution pattern results in a molecule with low symmetry, leading to a complex and informative set of spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the aromatic protons and carbons, influenced by the strong electronegativity and spin-active nuclei of the halogen substituents.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The chemical shifts are influenced by the combined inductive and resonance effects of the four halogen substituents. The electronegative halogens will deshield the protons, shifting their resonances downfield.

| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 7.20 - 7.40 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 |

| H-6 | 7.00 - 7.20 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 |

Causality of Predictions:

-

Chemical Shifts: The predicted chemical shifts are based on the additive effects of the substituents. The bromine at position 1, chlorine at position 2, and fluorine at positions 3 and 5 all exert an electron-withdrawing inductive effect, deshielding the aromatic protons. The fluorine atoms, in particular, have a strong influence.

-

Multiplicity and Coupling: The multiplicity of each proton signal is determined by its coupling to the neighboring fluorine and hydrogen atoms. Each proton will exhibit coupling to the two fluorine atoms and the other proton, resulting in a doublet of doublets of doublets (ddd). The magnitude of the coupling constants (J-values) is dependent on the number of bonds separating the interacting nuclei. Ortho coupling (³J) between H and F is typically in the range of 8-10 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz. The meta H-H coupling is also expected to be in the 2-3 Hz range.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display six distinct signals for the six aromatic carbons, with their chemical shifts being highly sensitive to the attached halogens. The carbon atoms directly bonded to the halogens will show the most significant shifts. Furthermore, the fluorine atoms will cause splitting of the carbon signals due to C-F coupling.

| Predicted Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C-1 (C-Br) | 115 - 125 | d | ¹J(C-F) ≈ 2-5 |

| C-2 (C-Cl) | 130 - 140 | d | ²J(C-F) ≈ 20-25 |

| C-3 (C-F) | 160 - 165 | d | ¹J(C-F) ≈ 240-260 |

| C-4 | 110 - 120 | dd | J(C-F) ≈ 20-25, J(C-F) ≈ 3-5 |

| C-5 (C-F) | 160 - 165 | d | ¹J(C-F) ≈ 240-260 |

| C-6 | 115 - 125 | dd | J(C-F) ≈ 20-25, J(C-F) ≈ 3-5 |

Causality of Predictions:

-

Chemical Shifts: The carbons directly attached to the highly electronegative fluorine atoms (C-3 and C-5) are expected to be the most downfield-shifted. The carbon bearing the bromine (C-1) will be shifted upfield relative to an unsubstituted benzene due to the "heavy atom effect". The carbon attached to chlorine (C-2) will be moderately downfield.

-

Multiplicity and Coupling: The large one-bond carbon-fluorine coupling constants (¹J(C-F)) of 240-260 Hz are characteristic and will result in a doublet for C-3 and C-5. The other carbons will exhibit smaller two-bond (²J) and three-bond (³J) couplings to the fluorine atoms, leading to doublets or doublet of doublets.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize spectral width, acquisition time, and relaxation delay.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Consider using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the stretching and bending vibrations of the C-H, C-C, C-Br, C-Cl, and C-F bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong |

| 1300 - 1100 | C-F Stretch | Strong |

| 1100 - 1000 | Aromatic C-H In-plane Bend | Medium |

| 850 - 750 | C-Cl Stretch | Medium to Strong |

| 900 - 600 | Aromatic C-H Out-of-plane Bend | Strong |

| 700 - 500 | C-Br Stretch | Medium |

Causality of Predictions:

-

Aromatic C-H and C=C Vibrations: The absorptions for aromatic C-H stretching and C=C ring stretching are characteristic of benzene derivatives.

-

C-F, C-Cl, and C-Br Stretches: The strong electronegativity and mass of the halogen atoms give rise to characteristic stretching vibrations. The C-F stretch is typically the most intense and occurs at the highest frequency among the carbon-halogen bonds. The C-Cl and C-Br stretches appear at lower wavenumbers.

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations are often intense and their positions can be indicative of the substitution pattern on the benzene ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Liquid Sample (if applicable): A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Sample (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine and chlorine.

| m/z | Ion | Comments |

| 226, 228, 230 | [C₆H₂⁷⁹Br³⁵Cl F₂]⁺, [C₆H₂⁸¹Br³⁵Cl F₂]⁺/[C₆H₂⁷⁹Br³⁷Cl F₂]⁺, [C₆H₂⁸¹Br³⁷Cl F₂]⁺ | Molecular ion cluster. The relative intensities of the peaks will be determined by the natural abundances of the Br and Cl isotopes (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1). |

| 191, 193 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 147, 149 | [M - Br]⁺ | Loss of a bromine radical. |

| 112 | [M - Br - Cl]⁺ | Loss of both bromine and chlorine radicals. |

Causality of Predictions:

-

Molecular Ion and Isotopic Pattern: The molecular ion peak will appear as a cluster of peaks due to the presence of the isotopes of bromine and chlorine. This isotopic signature is a powerful tool for confirming the presence of these elements.

-

Fragmentation Pattern: Under EI conditions, the molecule will fragment. The weaker C-Br and C-Cl bonds are likely to cleave, leading to the loss of bromine and chlorine radicals, respectively. Subsequent fragmentations can also occur.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids/liquids, or gas chromatography for volatile samples).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Detection: The ions are detected, and a mass spectrum is generated, plotting relative abundance against the mass-to-charge ratio (m/z).

Caption: Generalized workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a predictive but scientifically grounded overview of the key spectral data for this compound. The predicted NMR, IR, and MS spectra, along with the outlined experimental protocols, offer a valuable resource for the identification and characterization of this compound. It is important to note that while these predictions are based on established principles, experimental verification is the ultimate standard for structural confirmation. This guide serves as a robust starting point for any researcher working with this and structurally similar halogenated aromatic compounds.

The Strategic Sourcing and Application of 1-Bromo-2-chloro-3,5-difluorobenzene: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Polyhalogenated Aromatic Building Blocks in Modern Drug Discovery

In the landscape of contemporary drug discovery and materials science, polyhalogenated aromatic compounds serve as indispensable building blocks. Their unique substitution patterns offer a scaffold for intricate molecular architectures, enabling the fine-tuning of steric and electronic properties. 1-Bromo-2-chloro-3,5-difluorobenzene (CAS No. 883499-24-9), a member of this versatile class, presents medicinal chemists and process development scientists with a strategic platform for the introduction of complex functionalities. The presence of three distinct halogen atoms—bromine, chlorine, and fluorine—at specific positions on the benzene ring allows for chemoselective transformations, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of the commercial sourcing, key applications, and safe handling of this valuable synthetic intermediate.

Commercial Availability and Sourcing of this compound

For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is a critical first step in any synthetic campaign. This compound is available from a number of specialized chemical suppliers. When sourcing this compound, it is imperative to consider purity, available quantities, and lead times. For larger-scale development projects, engaging with suppliers who can provide bulk quantities and detailed certificates of analysis is essential.

Below is a summary of commercial suppliers for this compound:

| Supplier | Website | Notes |

| Santa Cruz Biotechnology, Inc. | --INVALID-LINK-- | Offers the compound for biochemical and proteomics research.[1] |

| Parchem | --INVALID-LINK-- | A supplier of specialty chemicals, including 1-Bromo-2-chloro-3-fluorobenzene.[2] |

| ChemicalBook | --INVALID-LINK-- | Lists multiple suppliers and provides pricing information.[3] |

| Fisher Scientific | --INVALID-LINK-- | A major distributor of scientific products, listing the compound under CAS RN 883499-24-9.[4] |

| Henan Sinotech Import & Export Corporation | --INVALID-LINK-- | A China-based supplier offering the compound in powder form.[5] |

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and hazards associated with a chemical is paramount for its safe handling and effective use in synthesis.

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClF | PubChem[6] |

| Molecular Weight | 209.44 g/mol | PubChem[6] |

| CAS Number | 883499-24-9 | PubChem[6] |

| Appearance | Colorless to light yellow liquid or crystalline solid | ChemBK[7] |

| Boiling Point | ~190-200 °C | ChemBK[7] |

| Density | ~1.86 g/cm³ | ChemBK[7] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and ether. | ChemBK[7] |

Safety and Handling Precautions:

The Safety Data Sheet (SDS) for 1-Bromo-2-chloro-3-fluorobenzene indicates that it is a hazardous substance requiring careful handling.[2]

-

Hazard Statements: Causes skin irritation (H315), may cause respiratory irritation (H335), and causes serious eye irritation (H319).[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

-

Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat.[2]

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[2]

-

-

Handling: Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[2]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep container tightly sealed.

-

Disposal: Halogenated organic waste must be collected in a designated, properly labeled waste container and disposed of according to institutional and local regulations.[7] Do not dispose of down the drain.

Synthetic Utility and Application in Cross-Coupling Reactions

The primary utility of this compound lies in its capacity to undergo selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) is the cornerstone of its synthetic value. In general, the order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl. This predictable reactivity allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

The Suzuki-Miyaura coupling, a powerful method for the formation of C-C bonds, is a common application for this substrate. The reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Representative Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the chemoselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the organic group to the palladium center.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base. Degassing the solvent removes dissolved oxygen.

-

Catalyst Choice: While Pd(PPh₃)₄ is a common and effective catalyst, other palladium sources and ligands can be used to optimize the reaction for specific substrates.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: Workflow for a chemoselective Suzuki-Miyaura coupling.

A Note on Synthesis

For researchers interested in the synthesis of this compound, a plausible route involves a Sandmeyer reaction starting from a suitable aniline precursor. For instance, a process analogous to the synthesis of 1-bromo-3,5-difluorobenzene could be adapted. This would involve the diazotization of a chloro-difluoroaniline followed by reaction with a copper(I) bromide source.[1] The precise starting aniline would need to be synthesized or sourced.

Conclusion

This compound is a highly valuable and versatile building block for advanced organic synthesis, particularly in the fields of pharmaceutical and materials science. Its commercial availability, coupled with the well-established methodologies for its selective functionalization, makes it an attractive starting material for the construction of complex molecular targets. A comprehensive understanding of its properties, safe handling procedures, and reactivity is essential for its successful application in the laboratory. This guide provides a foundational framework for researchers and scientists to effectively source and utilize this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 1-溴-3,5-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Bromo-2,3-difluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. 1-BROMO-2-CHLORO-4,5-DIFLUOROBENZENE - Safety Data Sheet [chemicalbook.com]

- 6. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

Methodological & Application

Application Note & Protocols: Regioselective Suzuki-Miyaura Coupling of 1-Bromo-2-chloro-3,5-difluorobenzene

Abstract: This document provides a detailed guide for the regioselective Suzuki-Miyaura cross-coupling of 1-Bromo-2-chloro-3,5-difluorobenzene. The protocol is tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex aryl structures. We delve into the mechanistic principles governing the selective activation of the C-Br bond over the C-Cl bond, offer a validated, step-by-step experimental protocol, and provide expert insights into reaction optimization and troubleshooting. The aim is to equip scientists with a robust framework for reliably synthesizing 2-chloro-3,5-difluorobiphenyl derivatives, which are valuable intermediates in drug discovery and materials science.

Introduction: The Strategic Value of Selective Polyhalogenated Arene Functionalization

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] Its widespread adoption in industrial processes, particularly in pharmaceutical manufacturing, is a testament to its reliability, mild conditions, and tolerance of a vast array of functional groups.[2]

The substrate at the heart of this guide, this compound, presents a common yet compelling synthetic challenge: how to achieve selective functionalization at one of two distinct carbon-halogen centers. The ability to predictably couple at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations opens a gateway to the streamlined synthesis of highly decorated and unsymmetrical biaryl compounds. This regioselectivity is governed by the fundamental principles of the catalytic cycle, specifically the initial oxidative addition step.

This guide provides the scientific rationale and a field-proven protocol to harness this reactivity difference, enabling a predictable and high-yielding synthesis.

Mechanistic Rationale for Regioselectivity

The outcome of the Suzuki-Miyaura coupling is dictated by a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][4]

Caption: Figure 1: The Catalytic Cycle of Suzuki-Miyaura Coupling

The critical step for regioselectivity in polyhalogenated systems is Oxidative Addition . During this step, the active Pd(0) catalyst inserts itself into the carbon-halogen bond. The rate of this insertion is highly dependent on the halogen, following the general reactivity trend: C-I > C-Br > C-OTf >> C-Cl .[5] This trend is primarily due to the bond dissociation energies of the carbon-halogen bonds; the C-Br bond (≈280 kJ/mol) is significantly weaker than the C-Cl bond (≈340 kJ/mol), making it kinetically favored for oxidative addition.

Therefore, by carefully selecting a catalyst system and maintaining moderate reaction conditions, we can selectively cleave the C-Br bond of this compound, while the more robust C-Cl bond remains untouched. While catalysts with highly electron-rich and bulky ligands can facilitate the coupling of aryl chlorides, standard conditions are generally insufficient to activate this bond, providing a reliable window for selective C-Br functionalization.[6][7]

Validated Protocol: Selective Synthesis of 2-Chloro-3,5-difluoro-biphenyls

This protocol details a standard procedure for the selective Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Objective: To synthesize a 2-chloro-3,5-difluorobiphenyl derivative via selective C-Br arylation.

Materials & Equipment

| Reagents & Materials | Equipment |

| This compound | Schlenk flask or oven-dried round-bottom flask |

| Arylboronic Acid | Magnetic stirrer with heating plate |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Condenser |

| Potassium Carbonate (K₂CO₃), anhydrous | Inert gas line (Argon or Nitrogen) with manifold |

| 1,4-Dioxane, anhydrous | Syringes and needles |

| Deionized Water | TLC plates (e.g., silica gel 60 F₂₅₄) |

| Ethyl Acetate, ACS grade | Rotary evaporator |

| Brine (saturated aq. NaCl) | Glassware for extraction and filtration |

| Magnesium Sulfate (MgSO₄), anhydrous | Flash chromatography system |

Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow.

Detailed Step-by-Step Methodology

(Based on a 1.0 mmol scale)

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (228.4 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

-

Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This step is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The biphasic mixture helps to dissolve both the organic substrates and the inorganic base.

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by using three cycles of vacuum-backfill with argon. This removes dissolved oxygen, which can deactivate the catalyst and lead to side reactions like boronic acid homocoupling.[3]

-

Catalyst Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (34.7 mg, 0.03 mmol, 3 mol%).

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water (10 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (20 mL) and then brine (20 mL) to remove residual base and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-3,5-difluorobiphenyl product.

| Component | M.W. ( g/mol ) | Amount | Equivalents | Role |

| This compound | 228.44 | 228.4 mg (1.0 mmol) | 1.0 | Aryl Halide |